molecular formula C7H9ClN2O2S B11999934 Usaf PD-17 CAS No. 6274-93-7

Usaf PD-17

Cat. No.: B11999934
CAS No.: 6274-93-7
M. Wt: 220.68 g/mol
InChI Key: ALIBWJLEEYPCQF-UHFFFAOYSA-N
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Description

Usaf PD-17 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

6274-93-7

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

(2,5-dihydroxyphenyl) carbamimidothioate;hydrochloride

InChI

InChI=1S/C7H8N2O2S.ClH/c8-7(9)12-6-3-4(10)1-2-5(6)11;/h1-3,10-11H,(H3,8,9);1H

InChI Key

ALIBWJLEEYPCQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)SC(=N)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Usaf PD-17 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is formed efficiently.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Usaf PD-17 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can also be reduced under specific conditions to yield other compounds.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of this compound.

Scientific Research Applications

Usaf PD-17 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: this compound is studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Usaf PD-17 exerts its effects involves:

    Molecular Targets: this compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Usaf PD-17 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Usaf PD-16 and Usaf PD-18 share some structural similarities with this compound.

    Uniqueness: this compound is unique in its specific reactivity and stability, which makes it particularly valuable for certain applications.

Biological Activity

Usaf PD-17 is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies that highlight its therapeutic potential.

This compound exhibits its biological activity through several key mechanisms:

  • EGFR Ligand Shedding : Research indicates that this compound may influence the shedding of epidermal growth factor receptor (EGFR) ligands, which are crucial for cell signaling in cancer progression. This shedding can modulate macrophage behavior, potentially leading to enhanced tumor growth and metastasis .
  • Macrophage Education : The compound appears to play a role in educating macrophages towards a protumorigenic phenotype. Studies have shown that macrophages exposed to this compound-modulated environments exhibit increased expression of markers associated with tumor promotion .

Effects on Immune Cells

This compound's interaction with immune cells is significant:

  • Neutrophil Recruitment : It has been observed that compounds similar to this compound can induce the expression of chemokines that recruit neutrophils to sites of inflammation or tumor growth. This recruitment is mediated by interleukin (IL)-17A, which is known to enhance inflammatory responses .
  • Th17 Cell Activity : The compound may also influence the activity of Th17 cells, which are implicated in autoimmune diseases and cancer. Increased IL-17A levels have been linked to enhanced Th17 responses in various pathological conditions, suggesting a potential role for this compound in modulating these pathways .

Study 1: Tumor Microenvironment Modulation

In a study examining the effects of this compound on tumor microenvironments, researchers found that:

  • Tumor Growth : Administration of this compound led to increased tumor growth in murine models. This effect was attributed to enhanced macrophage polarization and increased secretion of protumorigenic factors such as HB-EGF and amphiregulin .

Study 2: Immune Response in Active Tuberculosis

Another study explored the impact of this compound-like compounds on immune responses in patients with active tuberculosis (TB):

  • Neutrophil Involvement : The study reported elevated neutrophil recruitment and Th17 cell activation in individuals with active TB when exposed to compounds similar to this compound. This suggests a potential role for the compound in modulating immune responses during infections .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismEffect
EGFR Ligand SheddingModulation of macrophage signalingIncreased tumor growth
Macrophage EducationPolarization towards protumorigenic phenotypeEnhanced tumor progression
Neutrophil RecruitmentInduction via IL-17AIncreased inflammatory response
Th17 Cell ActivationModulation of immune responseEnhanced response in infections

Table 2: Case Study Findings

Study FocusKey Findings
Tumor MicroenvironmentIncreased tumor growth due to macrophage modulation
Active Tuberculosis ResponseElevated neutrophil and Th17 activity in active TB patients

Q & A

Basic Research Questions

Q. How should experimental protocols for synthesizing or analyzing Usaf PD-17 be designed to ensure reproducibility?

  • Methodological Answer : Experimental protocols must include detailed synthesis conditions (e.g., temperature, catalysts), purity validation methods (e.g., HPLC, NMR), and statistical reporting of replicate experiments. Use standardized formats for documenting procedures, as recommended by journals like the Beilstein Journal of Organic Chemistry (e.g., separating "Experimental" and "Supporting Information" sections) . For novel compounds, provide spectroscopic evidence and purity metrics exceeding 95% .

Q. What statistical frameworks are recommended for analyzing this compound’s physicochemical properties?

  • Methodological Answer : Use descriptive statistics (mean ± SD) for quantitative data (e.g., melting points, solubility). For comparative studies, apply inferential tests (e.g., ANOVA for multi-group comparisons) and report p-values with confidence intervals. Ensure numerical precision aligns with instrument resolution (e.g., avoid reporting >3 significant figures without justification) . Tools like R or Python’s SciPy are preferred for transparent code sharing .

Q. How can researchers validate conflicting data on this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., stress testing under heat, light, humidity) using ICH guidelines. Cross-validate results with orthogonal techniques (e.g., TGA for thermal degradation, mass spectrometry for decomposition products). Document discrepancies in raw datasets and discuss potential sources of error (e.g., instrument calibration drift) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s bioactivity data across independent studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use funnel plots to detect publication bias. If contradictions persist, design a harmonized in vitro/in vivo protocol with inter-laboratory validation, as seen in pharmaceutical reproducibility initiatives . Share raw datasets via repositories like Zenodo to enable reanalysis .

Q. How can computational modeling improve the predictive accuracy of this compound’s reaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) or molecular dynamics simulations to hypothesize reaction pathways. Validate models with experimental kinetic data (e.g., rate constants, activation energies). Use software like Gaussian or GROMACS, and archive input/output files for peer review . Cross-reference results with crystallographic or spectroscopic evidence to refine assumptions .

Q. What ethical and data-protection frameworks apply to interdisciplinary studies involving this compound?

  • Methodological Answer : For human-derived data (e.g., toxicity studies), comply with GDPR-like anonymization protocols and obtain ethical approval for data sharing. Conduct a Data Protection Impact Assessment (DPIA) if handling sensitive datasets. Document training in ethical guidelines (e.g., Helsinki Declaration) for all team members .

Data Presentation & Peer Review

Q. What are the best practices for presenting this compound’s spectral data in publications?

  • Methodological Answer : Include high-resolution spectra (e.g., NMR, IR) in Supporting Information with peak assignments. For tables, use Roman numerals and footnotes to explain abbreviations (e.g., "δ 7.2–7.4 (m, 5H)"). Follow journal-specific formatting (e.g., Pharmaceutical Research requires .doc or LaTeX files) .

Q. How should researchers address peer-review critiques about methodological limitations in this compound studies?

  • Methodological Answer : Revise manuscripts to explicitly acknowledge limitations (e.g., small sample sizes, unoptimized reaction yields) and propose mitigation strategies (e.g., future scalability experiments). Cite prior studies with similar constraints to contextualize findings .

Tables: Key Methodological Requirements

Aspect Guidelines Source
Experimental ReproducibilityDetailed synthesis steps, purity thresholds, instrument calibration logs
Statistical ReportingMean ± SD, p-values, confidence intervals, software version control
Data ArchivingRaw datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare)
Ethical ComplianceDPIA, anonymization protocols, ethical training documentation

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